molecular formula C14H18N4O B7548550 N-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide

N-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B7548550
M. Wt: 258.32 g/mol
InChI Key: HQYVTPQOWXLKHZ-UHFFFAOYSA-N
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Description

N-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide typically involves the condensation of imidazo[1,2-a]pyrazine-2-carboxylic acid with cycloheptylamine. This reaction is often facilitated by coupling agents such as 1-methylimidazole, Mukaiyama’s reagent, and 2-chloro-1-methylpyridinium iodide under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide stands out due to its unique cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and potential therapeutic applications compared to other similar compounds .

Properties

IUPAC Name

N-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(16-11-5-3-1-2-4-6-11)12-10-18-8-7-15-9-13(18)17-12/h7-11H,1-6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYVTPQOWXLKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CN3C=CN=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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